Bienvenue dans la boutique en ligne BenchChem!

N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide

Hydrogen-Bond Donor Drug-Likeness Permeability

N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide (CAS 10285-79-7; molecular formula C13H19NO2S; MW 253.36 g/mol) is a tertiary sulfonamide featuring a terminal but-3-enyl chain and an N-ethyl substituent on a p-toluenesulfonamide core. The compound is classified as an N,N-disubstituted p-toluenesulfonamide, wherein both sulfonamide hydrogen atoms are replaced, resulting in zero hydrogen-bond donor capacity (HBD =.

Molecular Formula C13H19NO2S
Molecular Weight 253.36
CAS No. 10285-79-7
Cat. No. B3013702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide
CAS10285-79-7
Molecular FormulaC13H19NO2S
Molecular Weight253.36
Structural Identifiers
SMILESCCN(CCC=C)S(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C13H19NO2S/c1-4-6-11-14(5-2)17(15,16)13-9-7-12(3)8-10-13/h4,7-10H,1,5-6,11H2,2-3H3
InChIKeyBRKISIWPCZOBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide (CAS 10285-79-7): An N,N-Disubstituted p-Toluenesulfonamide Bearing a Terminal Alkene Handle for Synthetic Elaboration


N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide (CAS 10285-79-7; molecular formula C13H19NO2S; MW 253.36 g/mol) is a tertiary sulfonamide featuring a terminal but-3-enyl chain and an N-ethyl substituent on a p-toluenesulfonamide core . The compound is classified as an N,N-disubstituted p-toluenesulfonamide, wherein both sulfonamide hydrogen atoms are replaced, resulting in zero hydrogen-bond donor capacity (HBD = 0) . Commercially, it is offered at standardized purities (e.g., 98% by Leyan) and is cataloged under the MDL number MFCD00101976 [1]. The presence of the terminal olefin distinguishes it from saturated N,N-dialkyl-p-toluenesulfonamide analogs (e.g., N,N-diethyl-4-methylbenzenesulfonamide, CAS 649-15-0), positioning it as a bifunctional building block wherein the sulfonamide group confers stability and the alkene provides a reactive handle for subsequent transformations such as hydroformylation, metathesis, or cyclization .

Why Generic Substitution Fails for N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide: Structural Determinants of Reactivity and Physicochemical Profile


Substituting this compound with a seemingly similar p-toluenesulfonamide—such as N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7, a secondary sulfonamide with a free NH), N,N-diethyl-4-methylbenzenesulfonamide (CAS 649-15-0, a fully saturated tertiary sulfonamide), or N-allyl-N-ethyl-4-methylbenzenesulfonamide (CAS 863418-78-4, a shorter alkenyl chain)—can fundamentally alter reactivity, physicochemical properties, and downstream synthetic utility. The presence of a single hydrogen-bond donor in secondary analogs affects solubility, aggregation, and biological target engagement profiles, while the absence of a terminal alkene in fully saturated analogs eliminates the possibility of olefin-based diversification [1]. Even within alkenyl-substituted analogs, chain length differences (but-3-enyl versus allyl) significantly impact cyclization regioselectivity and hydroformylation outcomes, as amply demonstrated for related N-alkenyl substrates [2]. The specific combination of zero H-bond donors, a moderate LogP (~2.58), and a four-carbon terminal olefin affords a distinct reactivity window that cannot be replicated by simply mixing and matching alternative N-substituents .

Quantitative Differentiation of N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide: Head-to-Head and Class-Level Comparative Evidence for Scientific Selection


Hydrogen-Bond Donor Count: Zero vs. One — Impact on Permeability and Aggregation Potential

N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide is a fully N,N-disubstituted sulfonamide and therefore has zero hydrogen-bond donor (HBD) groups . In contrast, the mono-substituted analog N-but-3-enyl-4-methylbenzenesulfonamide (CAS 10285-80-0) and N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7) each possess one sulfonamide N–H hydrogen-bond donor [1]. Empirical drug-design guidelines (Lipinski's Rule of Five) and structure-permeability relationships indicate that reducing HBD count from one to zero can improve passive membrane permeability and reduce solid-state aggregation tendencies, while simultaneously altering solubility and metabolic profiles [2]. This structural feature is fixed by the compound's synthesis and cannot be modulated without altering the core molecular structure.

Hydrogen-Bond Donor Drug-Likeness Permeability

Terminal Alkene as a Synthetic Handle: A Four-Carbon Homoallylic System Versus Shorter-Chain Analogs

The but-3-enyl side chain provides a terminal, unsubstituted alkene that is a competent substrate for a range of transition-metal-catalyzed transformations including hydroformylation, ring-closing metathesis (RCM), and hydroboration . The four-carbon chain length differentiates it from the allyl (three-carbon) analog N-allyl-N-ethyl-4-methylbenzenesulfonamide (CAS 863418-78-4). In hydroformylation literature, but-3-enyl substrates are reported to afford distinct regiochemical outcomes compared to allyl substrates, often yielding mixtures of pyrrolo and pyrido derivatives that are readily separable, whereas allyl derivatives tend to give single regioisomers [1]. In RCM applications, the longer tether length influences the accessible ring sizes and reaction kinetics [2].

Terminal Alkene Hydroformylation Ring-Closing Metathesis

Calculated LogP and TPSA Differentiate from Saturated N,N-Diethyl and Secondary Sulfonamide Analogs

The calculated partition coefficient (LogP) of N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide is 2.58, with a topological polar surface area (TPSA) of 37.38 Ų . For comparison, N,N-diethyl-4-methylbenzenesulfonamide (CAS 649-15-0) has a reported LogP ~3.11 and TPSA of 45.76 Ų [1]. The lower LogP (Δ ≈ –0.53) and reduced TPSA of the target compound may translate into modestly improved aqueous solubility and a subtly different absorption profile, while the higher LogP of the diethyl analog suggests greater membrane affinity but potentially lower solubility. These differences, while moderate, can be meaningful in the context of lead optimization where small changes in lipophilicity are known to influence ADME properties [2].

LogP Lipophilicity ADME

Solid-State Physical Form: Liquid at Ambient Temperature — Contrasting with the Crystalline Nature of Secondary p-Toluenesulfonamide Analogs

Unlike the secondary p-toluenesulfonamides N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7; mp 63–65 °C) [1] and N-allyl-4-methylbenzenesulfonamide (CAS 50487-71-3; mp ~63 °C) , which are white crystalline solids at room temperature, N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide is reported as a liquid or low-melting solid under ambient conditions . Its fully N,N-disubstituted structure eliminates the strong intermolecular N–H···O=S hydrogen bonding that stabilizes the crystal lattice of secondary sulfonamides, resulting in lower lattice energy and a depressed melting point. The physical state has direct implications for handling, formulation, and certain reaction setups where a liquid reagent may be preferred or, alternatively, where a solid is required for ease of weighing.

Physical Form Melting Point Formulation

Rotatable Bond Count (6) and Molecular Flexibility Differentiate from Simpler p-Toluenesulfonamide Scaffolds

N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide possesses six rotatable bonds , conferring greater conformational flexibility than N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7, ~3 rotatable bonds) [1] and N-allyl-4-methylbenzenesulfonamide (CAS 50487-71-3, ~5 rotatable bonds) . This flexibility affects entropic penalties upon binding to biological targets and influences the compound's behavior in molecular recognition settings. While higher rotatable bond counts are generally associated with reduced oral bioavailability in drug discovery (common cutoff: ≤ 10), the specific value of 6 positions this compound in an intermediate range that preserves sufficient conformational adaptability without excessive entropic cost [2].

Rotatable Bonds Conformational Flexibility Molecular Recognition

Optimal Research and Industrial Application Scenarios for N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis: Scaffold Diversification via Terminal Alkene Functionalization

The terminal but-3-enyl olefin enables a suite of transition-metal-catalyzed transformations—hydroformylation, ring-closing metathesis, and cross-metathesis—that are inaccessible with fully saturated sulfonamides such as N,N-diethyl-4-methylbenzenesulfonamide (CAS 649-15-0). In hydroformylation, but-3-enyl substrates characteristically yield separable mixtures of pyrrolo and pyrido heterocycles, offering divergent synthetic pathways not available with the allyl analog, which tends toward single regioisomeric products . This makes the compound valuable for generating structurally diverse sulfonamide-containing libraries in medicinal chemistry campaigns targeting heterocyclic scaffolds.

Fragment-Based Drug Discovery: A Zero H-Bond Donor Sulfonamide Fragment with a Built-In Synthetic Vector

With zero hydrogen-bond donors (HBD = 0), a moderate LogP of ~2.58, and a TPSA of 37.38 Ų, this compound satisfies key fragment-like property criteria and offers a terminal alkene as a 'pre-installed' growth vector for fragment elaboration . In contrast, secondary sulfonamide fragments such as N-ethyl-4-methylbenzenesulfonamide (HBD = 1; mp 63–65 °C) introduce an additional hydrogen-bond donor that may complicate structure-activity relationship interpretation and reduce permeability . The liquid physical form also facilitates handling in high-throughput fragment screening via acoustic dispensing.

Cyclic Sulfonamide Synthesis via Ring-Closing Metathesis

The but-3-enyl chain serves as a substrate for ring-closing metathesis (RCM) to generate cyclic sultams or related heterocycles. The four-carbon tether length provides access to ring sizes distinct from those accessible with the three-carbon allyl chain, broadening the scope of accessible cyclic sulfonamide architectures. RCM-based cyclization-cleavage strategies developed for solid-phase sulfonamide synthesis establish precedent for this reactivity manifold . The N,N-disubstituted nature ensures that no competing N–H reactivity complicates the metathesis step.

Continuous Flow and Neat-Reaction Processing: Operational Advantage of the Liquid Physical Form

Unlike crystalline secondary sulfonamide analogs (mp > 60 °C), N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide is a liquid at room temperature , facilitating direct use in continuous flow reactors, solvent-free reaction conditions, and automated liquid handling platforms. For process chemistry groups evaluating sulfonamide building blocks for scale-up, the liquid physical form eliminates the need for pre-dissolution steps, reduces solvent consumption, and can improve the operational simplicity of multi-step telescoped sequences.

Quote Request

Request a Quote for N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.